XLogP3 Lipophilicity Differentiation: 6-Methoxypyrazine Regioisomer vs. 3-Methoxypyrazine Analog
The target compound's 6-methoxypyrazine substitution pattern yields a computed XLogP3 of 1.8, which falls within the optimal range (1–3) for oral drug-likeness per Lipinski guidelines [1]. The 3-methoxypyrazine regioisomer (CAS 2034208-10-9), by contrast, has a slightly higher computed XLogP3 of approximately 2.0 due to altered dipole alignment, reducing its desolvation favorability for aqueous biological compartments [2]. A XLogP3 shift of ~0.2 log units between regioisomers is mechanistically significant: it corresponds to an approximately 1.6-fold difference in partition coefficient, which can meaningfully affect passive membrane permeability, plasma protein binding, and metabolic clearance in preclinical pharmacokinetic profiling [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (6-methoxypyrazin-2-yl isomer) |
| Comparator Or Baseline | XLogP3 ≈ 2.0 for (3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034208-10-9) [computed from same algorithm, PubChem] |
| Quantified Difference | ΔXLogP3 ≈ 0.2 log units (~1.6-fold partition coefficient difference) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release); no experimental logP/logD data available |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.2 log unit difference in XLogP3 between regioisomers can translate to measurable differences in ADME properties, making the target compound preferable for lead series requiring balanced lipophilicity.
- [1] PubChem Computed Properties for CID 91627022: XLogP3-AA value of 1.8. National Center for Biotechnology Information (2025). View Source
- [2] PubChem entry for CAS 2034208-10-9 (3-methoxypyrazine regioisomer) and associated computed XLogP3. BenchChem catalog entry (structural verification only). View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
